Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-
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Overview
Description
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a vinyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amide precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the aldehyde to form the desired product through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Epoxides: and from oxidation.
Saturated derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
- N-(4-(TRIFLUOROMETHYL)PHENYL)VINYLAMINE
- N-(4-(TRIFLUOROMETHYL)PHENYL)ETHANAMIDE
Uniqueness
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE is unique due to the presence of both the vinyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
177750-09-3 |
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Molecular Formula |
C11H10F3NO |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
N-[1-[4-(trifluoromethyl)phenyl]ethenyl]acetamide |
InChI |
InChI=1S/C11H10F3NO/c1-7(15-8(2)16)9-3-5-10(6-4-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |
InChI Key |
KHNXDYZNFVIWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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